Phosphonate de diéthyle (éthoxyméthyl)

Vue d'ensemble

Description

Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound with the molecular formula C7H17O4P. It is a colorless to almost colorless liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. This compound is often used as a reagent in organic synthesis due to its versatile reactivity.

Applications De Recherche Scientifique

Diethyl (ethoxymethyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active phosphonates, which have applications in enzyme inhibition and as potential drug candidates.

Medicine: Phosphonate derivatives are explored for their potential use in treating diseases such as osteoporosis and cancer.

Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mécanisme D'action

Target of Action

Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound . It has been found to interact with targets such as Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase . These targets play crucial roles in various biological processes. For instance, the antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .

Mode of Action

It is known that phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential . They often inhibit enzymes utilizing various phosphates as substrates . The phosphonate functional group remains a cornerstone of modern organic chemistry .

Biochemical Pathways

Phosphonates, including Diethyl (ethoxymethyl)phosphonate, are involved in various biochemical pathways. They are commonly used as analogues of amino acids . As phosphonates present enhanced resistance towards hydrolysis, the phosphonate moiety has proven very useful in the development of potential drugs and agrochemicals . .

Pharmacokinetics

It is known that the bioavailability of phosphonates can be improved by transforming them into an appropriate prodrug by derivatizing their charged functionalities . Prodrugs with suitable pharmacokinetics include amino acid phosphoramidates, pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, alkyl and alkoxyalkyl esters, salicylic esters, (methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) esters and peptidomimetic prodrugs .

Result of Action

Phosphonates, in general, have been found to exhibit interesting biological activities . They are used in the development of potential drugs and agrochemicals due to their enhanced resistance towards hydrolysis .

Action Environment

The action, efficacy, and stability of Diethyl (ethoxymethyl)phosphonate can be influenced by various environmental factors. It is known that the synthesis of phosphonates relies on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . These methods lead to symmetric phosphonates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl (ethoxymethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction proceeds as follows:

(C2H5O)2P(O)H + ClCOOC2H5 → (C2H5O)2P(O)CH2OCH2CH3 + HCl

Another method involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester.

Industrial Production Methods: Industrial production of diethyl (ethoxymethyl)phosphonate typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl (ethoxymethyl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Diethyl phosphite: Similar in structure but lacks the ethoxymethyl group.

Dimethyl (ethoxymethyl)phosphonate: Similar but with methyl groups instead of ethyl groups.

Diethyl methylphosphonate: Similar but with a methyl group instead of the ethoxymethyl group.

Uniqueness: Diethyl (ethoxymethyl)phosphonate is unique due to the presence of the ethoxymethyl group, which imparts distinct reactivity and properties. This group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.

Activité Biologique

Diethyl (ethoxymethyl)phosphonate is a member of the phosphonate family, which has garnered attention for its diverse biological activities. This compound's potential therapeutic applications, particularly in antimicrobial and anticancer domains, are supported by various studies and experimental findings.

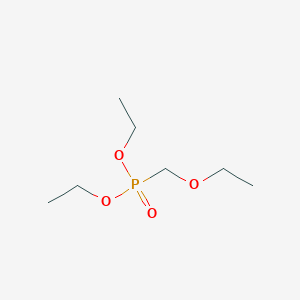

Chemical Structure and Properties

Diethyl (ethoxymethyl)phosphonate is characterized by the presence of ethoxy and phosphonate functional groups. Its chemical formula is , and it possesses a molecular weight of approximately 182.15 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of diethyl (ethoxymethyl)phosphonate derivatives against various bacterial strains. For instance, research on related phosphonates has shown promising results against Escherichia coli strains, demonstrating significant selectivity and activity. The minimal inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting their potential as alternatives to conventional antibiotics, especially in light of rising antibiotic resistance .

Table 1: Antimicrobial Activity of Diethyl Phosphonates

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Diethyl benzylphosphonate | E. coli K12 | 15 | Effective |

| Diethyl (ethoxymethyl)phosphonate | E. coli R2-R4 | 20 | Moderate |

| Ethyl (diethoxymethyl)phosphonic acid | Staphylococcus aureus | 25 | Effective |

Cytotoxic Effects

In addition to its antimicrobial properties, diethyl (ethoxymethyl)phosphonate has been evaluated for cytotoxic effects against cancer cell lines. Studies have indicated that certain derivatives exhibit moderate to high cytotoxicity against human lung cancer cells and mouse fibroblast cells, with IC50 values suggesting potential for further development as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Diethyl (ethoxymethyl)phosphonate | HL-60 (human leukemia) | 30 | Moderate |

| Diethyl benzylphosphonate | NIH/3T3 (mouse fibroblast) | 25 | High |

The biological activity of diethyl (ethoxymethyl)phosphonate is thought to involve several mechanisms:

- DNA Interaction : Research indicates that phosphonates can induce oxidative stress in bacterial cells, leading to DNA damage. This was evidenced by modifications in the topology of bacterial DNA upon treatment with these compounds .

- Enzyme Inhibition : Phosphonates often mimic phosphate groups in biological systems, which allows them to inhibit enzymes that utilize phosphates as substrates. This characteristic is crucial for their antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Study on E. coli : A study evaluated various phosphonate derivatives against pathogenic E. coli strains and found that diethyl benzylphosphonate exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of diethyl (ethoxymethyl)phosphonate derivatives on HL-60 cells, revealing significant cell death at concentrations that suggest potential therapeutic applications .

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELDURRTQRGRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520370 | |

| Record name | Diethyl (ethoxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-80-4 | |

| Record name | Diethyl (ethoxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Ethoxymethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.